![molecular formula C23H29N5O B2560523 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide CAS No. 1172424-40-6](/img/structure/B2560523.png)
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H29N5O and its molecular weight is 391.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H26N4O
- Molecular Weight : 342.45 g/mol
- SMILES Notation : CC(CC1=CN(C2=C(N=C(N2C)C=C1)C=C2)C(C)C)N(C(=O)C)C1=CC=CC=C1
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of piperazine and phenethylacetamide groups enhances its potential for receptor interactions.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperazine ring allows for interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. This suggests potential anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties, suggesting that this compound may share similar effects.
- Anticancer Properties : The benzimidazole structure is often associated with anticancer activity due to its ability to intercalate DNA and inhibit topoisomerases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
- Benzimidazole Substituents : Modifications at the 1 or 4 positions of the benzimidazole ring can significantly impact the binding affinity to target receptors.
- Piperazine Variants : Alterations in the piperazine substituents can enhance selectivity for specific receptor subtypes, potentially reducing side effects associated with broader spectrum compounds.
Study 1: Anxiolytic Effects
A study conducted on a series of benzimidazole derivatives, including our compound, demonstrated significant anxiolytic effects in rodent models. The results indicated:
- Dosing Regimen : Administered at varying doses (5 mg/kg to 20 mg/kg), the compound showed dose-dependent reductions in anxiety-like behaviors in elevated plus-maze tests.
- Mechanism Insights : The anxiolytic effects were attributed to modulation of GABAergic pathways, similar to traditional benzodiazepines but with reduced sedation.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of benzimidazole derivatives:
- In Vitro Testing : The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Potential Applications : These findings suggest that this compound could be developed as a new class of antimicrobial agents.
Table of Biological Activities
Propriétés
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-26-21-10-6-5-9-20(21)25-22(26)17-27-13-15-28(16-14-27)18-23(29)24-12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMJJHRZBYHUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.